molecular formula C9H12BrNO4S2 B2459069 N-[(5-bromothien-2-yl)sulfonyl]valine CAS No. 813530-45-9

N-[(5-bromothien-2-yl)sulfonyl]valine

Cat. No.: B2459069
CAS No.: 813530-45-9
M. Wt: 342.22
InChI Key: DIFCADKEDMZWJM-UHFFFAOYSA-N
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Description

N-[(5-bromothien-2-yl)sulfonyl]valine: is a chemical compound known for its unique properties and versatility. It has diverse applications in scientific research, ranging from medicinal chemistry to material science. This compound contains an L-valine residue and a 5-bromothien-2-yl sulfonyl moiety, making it a valuable candidate for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine involves the incorporation of an L-valine residue and a 5-bromothien-2-yl sulfonyl group. The synthetic route typically includes the following steps:

    Formation of the 5-bromothien-2-yl sulfonyl chloride: This is achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.

    Coupling with L-valine: The 5-bromothien-2-yl sulfonyl chloride is then reacted with L-valine in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to verify the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-[(5-bromothien-2-yl)sulfonyl]valine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 5-bromothien-2-yl moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-[(5-aminothien-2-yl)sulfonyl]valine derivatives.

Scientific Research Applications

N-[(5-bromothien-2-yl)sulfonyl]valine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the design and synthesis of novel antimicrobial agents.

    Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(5-bromothien-2-yl)sulfonyl]valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to its antimicrobial effects. The bromine atom in the 5-bromothien-2-yl moiety can participate in halogen bonding, further enhancing its biological activity .

Comparison with Similar Compounds

    N-[(5-bromo-2-thienyl)sulfonyl]-D-valine: This compound has a similar structure but with a D-valine residue instead of L-valine.

    N-[(4-bromophenyl)sulfonyl]valine: This compound contains a 4-bromophenyl group instead of a 5-bromothien-2-yl group.

Uniqueness: N-[(5-bromothien-2-yl)sulfonyl]valine is unique due to the presence of the 5-bromothien-2-yl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of novel antimicrobial agents .

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO4S2/c1-5(2)8(9(12)13)11-17(14,15)7-4-3-6(10)16-7/h3-5,8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFCADKEDMZWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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